2-{[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic small molecule featuring a 7-fluoroquinazoline core linked to a piperidin-4-ylmethyl group and a 2,3-dihydropyridazin-3-one scaffold substituted with a pyridin-4-yl moiety. The fluorine atom at position 7 of the quinazoline ring likely enhances metabolic stability and binding affinity to hydrophobic kinase pockets, while the pyridinyl-dihydropyridazinone moiety may contribute to π-π stacking interactions with target proteins.
Properties
IUPAC Name |
2-[[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O/c24-18-1-2-19-21(13-18)26-15-27-23(19)29-11-7-16(8-12-29)14-30-22(31)4-3-20(28-30)17-5-9-25-10-6-17/h1-6,9-10,13,15-16H,7-8,11-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWYKITWTUSCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NC=NC5=C4C=CC(=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 353.39 g/mol. The structure features a quinazoline moiety, a piperidine ring, and a pyridazinone core, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds similar to 2-{[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one exhibit significant antiproliferative effects against several cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit the growth of breast, colon, and lung cancer cells. The mechanism is often attributed to the induction of apoptosis and cell cycle arrest in these cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations . The proposed mechanism involves disruption of bacterial membrane integrity, leading to cell death.
The biological effects of this compound are believed to be mediated through several pathways:
- Inhibition of Kinases : Quinazoline derivatives are known inhibitors of various kinases, which play crucial roles in cancer cell signaling pathways.
- Membrane Disruption : The compound's ability to interact with bacterial membranes contributes to its antimicrobial properties.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
- Antiproliferative Studies : In vitro studies on similar compounds showed that they inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 0.5 to 5 µM .
- Antimicrobial Screening : A recent study screened a library of related compounds against clinical strains and identified significant antibacterial activity against drug-resistant strains .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound, we analyze its structural analogs from recent patents and literature, focusing on substituent variations and their pharmacological implications.
Table 1: Structural and Functional Comparison
Key Findings:
Core Flexibility vs. Selectivity: The target compound’s dihydropyridazinone core distinguishes it from pyrido[1,2-a]pyrimidin-4-one analogs (e.g., benzoxazole derivatives in ), which exhibit broader kinase inhibition but lower specificity. The rigid dihydropyridazinone may restrict conformational freedom, improving target binding . In contrast, UNC0642 uses a quinazolin-4-amine core with bulky substituents (e.g., difluoropiperidine), prioritizing epigenetic target engagement over kinase activity.
Substituent Impact on Pharmacokinetics: The 7-fluoro group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 7-methyl or 7-ethyl derivatives in ), extending half-life. Piperazine-containing analogs (e.g., ) show higher aqueous solubility due to the basic nitrogen, whereas the target’s piperidin-4-ylmethyl linker balances lipophilicity and membrane permeability.
Toxicity and Off-Target Effects :
- Hydroxyethyl-piperidine derivatives (e.g., ) demonstrate reduced hepatotoxicity compared to unsubstituted piperidines, suggesting the target’s methyl-piperidine linkage may similarly mitigate metabolic liabilities.
- UNC0642’s pyrrolidinylpropoxy chain minimizes hERG channel binding, a common off-target issue in quinazoline-based drugs; the target compound’s pyridinyl group may confer analogous advantages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
